N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N6O2S3 and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex compound that incorporates a thiadiazole moiety linked to a pyrimidine derivative. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings on the biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring and a pyrimido[5,4-b]indole structure. These functional groups are known for their diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide have shown notable activity against various bacterial strains:
Compound | Target Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |
---|---|---|---|
51m | Xanthomonas oryzae pv. oryzicola | 30% | 100 |
51m | Xanthomonas oryzae pv. oryzae | 56% | 100 |
These results indicate that the compound exhibits better antimicrobial effects than commercial bactericides like thiodiazolecopper .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. A study highlighted that certain thiadiazole derivatives demonstrated anti-inflammatory activity surpassing that of standard drugs such as diclofenac. The binding affinities of these compounds were confirmed through in silico docking studies against COX-2 enzymes .
Anticancer Activity
The anticancer potential of this compound is supported by various studies indicating its efficacy against different cancer cell lines. For example:
Cell Line | IC50 (μM) | Standard Control (IC50 μM) |
---|---|---|
MDA-MB-231 | 3.3 | Cisplatin |
HEK293T | 52.63 | Cisplatin |
These findings suggest that the compound may offer a promising alternative in cancer therapy .
The mechanism through which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with key enzymes involved in inflammatory processes and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate oxidative stress may play a role in its anticancer and antimicrobial activities .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives showed significant antibacterial activity against resistant strains of bacteria such as E. coli and S. aureus, indicating their potential as lead compounds for drug development .
- Anti-inflammatory Assessment : Another investigation found that specific derivatives could significantly reduce inflammation markers in animal models when compared to traditional anti-inflammatory drugs .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S3/c1-2-31-22-27-26-20(33-22)24-16(29)12-32-21-25-17-14-10-6-7-11-15(14)23-18(17)19(30)28(21)13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3,(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBEYWTLDMRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.